molecular formula C9H8N4O2 B3364342 5-(2-nitrophenyl)-1H-imidazol-2-amine CAS No. 1141669-75-1

5-(2-nitrophenyl)-1H-imidazol-2-amine

Cat. No.: B3364342
CAS No.: 1141669-75-1
M. Wt: 204.19 g/mol
InChI Key: HBJPROSKUZWJNS-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-1H-imidazol-2-amine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a phenyl ring and an imidazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-nitrophenyl)-1H-imidazol-2-amine typically involves the reaction of 2-nitroaniline with glyoxal and ammonia under specific conditions. The reaction proceeds through the formation of an intermediate imidazole ring, followed by nitration to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Nitrophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of aniline derivatives and amines.

  • Substitution: Generation of alkylated imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-nitrophenyl)-1H-imidazol-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in the study of enzyme inhibition and receptor binding assays.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

Industry: The compound finds applications in the dye and pigment industry, where it is used as a precursor for the synthesis of various colorants. Its stability and reactivity make it suitable for producing high-quality dyes.

Mechanism of Action

The mechanism by which 5-(2-nitrophenyl)-1H-imidazol-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

  • Receptors: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

  • Imidazole derivatives: Other imidazole-based compounds with different substituents.

  • Nitrophenyl compounds: Compounds containing the nitrophenyl group in various positions.

Uniqueness: 5-(2-nitrophenyl)-1H-imidazol-2-amine stands out due to its specific combination of functional groups, which provides unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(2-nitrophenyl)-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-11-5-7(12-9)6-3-1-2-4-8(6)13(14)15/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPROSKUZWJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695740
Record name 5-(2-Nitrophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-75-1
Record name 5-(2-Nitrophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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